molecular formula C10H15ClN2O2 B2663924 6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride CAS No. 2377033-53-7

6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride

Cat. No.: B2663924
CAS No.: 2377033-53-7
M. Wt: 230.69
InChI Key: GGLMMWVVVXDHGL-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride is a chemical compound belonging to the class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction yields the desired heterocyclic compound in good yield. Further chemical modifications can be performed to obtain various analogues of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolopyrazine derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of organic materials and bioactive molecules.

Mechanism of Action

The mechanism by which 6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets and pathways. The specific targets and pathways may vary depending on the biological activity being studied, but common mechanisms include inhibition of enzymes or modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A closely related compound with similar structural features.

  • Peramine: A natural alkaloid that shares the pyrrolopyrazine scaffold.

Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-6-8-5-11-3-4-12(8)7(2)9(6)10(13)14;/h11H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMMWVVVXDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCN2C(=C1C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-53-7
Record name 6,8-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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